![molecular formula C11H16N2OS B1464864 [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine CAS No. 1018529-49-1](/img/structure/B1464864.png)
[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine
Overview
Description
“[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C11H16N2OS. It is used for pharmaceutical testing .
Synthesis Analysis
Piperidines, which include “[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Piperidines, including “[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including compounds like [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine, have been studied for their potential anticancer properties . The unique structure of thiophene allows for the synthesis of compounds that can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation.
Material Science: Organic Semiconductors
The thiophene moiety is integral in the development of organic semiconductors . These materials are crucial for creating more flexible and lightweight electronic devices, and [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine could play a role in the synthesis of new, more efficient semiconductor materials.
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene-based compounds are known to exhibit anti-inflammatory effects . This makes them valuable in the development of new pharmaceuticals aimed at treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Agents
Research has indicated that thiophene derivatives can be effective antimicrobial agents . This application is particularly important in the fight against antibiotic-resistant bacteria, where new drugs are constantly needed.
Neuroscience: Neuroprotective Agents
Compounds containing thiophene have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine may contribute to the development of drugs that protect nerve cells from damage.
Analytical Chemistry: Chromatography Standards
Due to their unique chemical properties, thiophene derivatives can serve as standards in chromatographic analysis . This application is essential for the accurate measurement of various substances in complex mixtures.
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-7-9-3-1-5-13(8-9)11(14)10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSTZNVJLYIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate](/img/structure/B1464786.png)
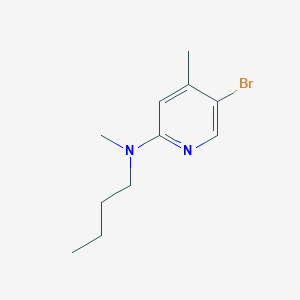
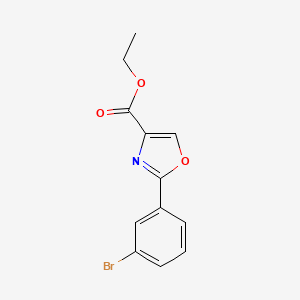


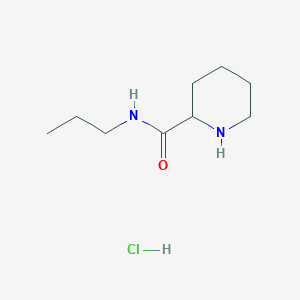
![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)
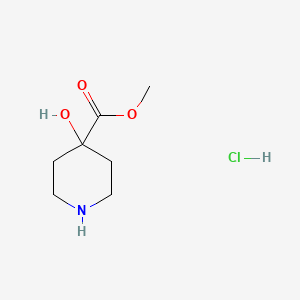


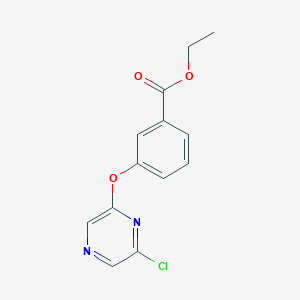
![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)